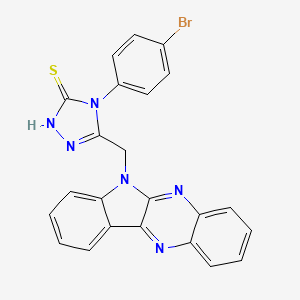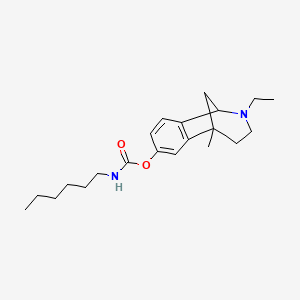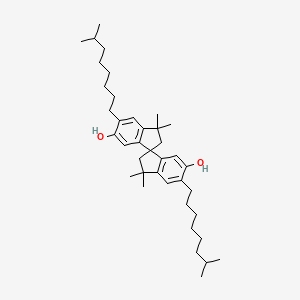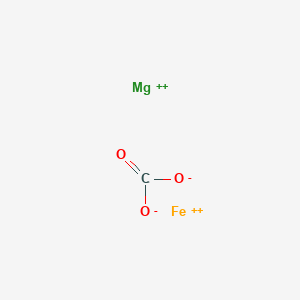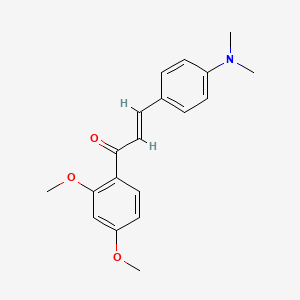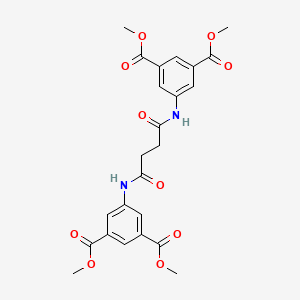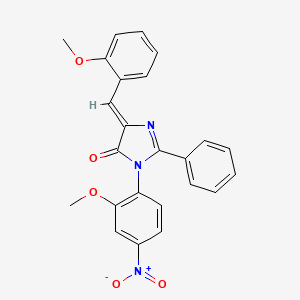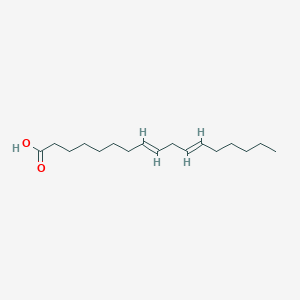
8,11-Heptadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11-Heptadecadienoic acid is an unsaturated fatty acid with the molecular formula C17H30O2 It is characterized by the presence of two double bonds located at the 8th and 11th carbon atoms in the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,11-Heptadecadienoic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of heptadecadienoic acid precursors. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as seed oils of certain plants like Thespesia populnea and Gossypium hirsutum. The fatty acids are extracted using solvents and then purified through processes like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8,11-Heptadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C, converting the double bonds into single bonds.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated heptadecanoic acid.
Substitution: Halogenated derivatives of heptadecadienoic acid.
Scientific Research Applications
8,11-Heptadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 8,11-Heptadecadienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors, triggering signaling pathways that regulate inflammation and cell proliferation .
Comparison with Similar Compounds
8-Heptadecenoic acid: A monounsaturated fatty acid with a single double bond at the 8th carbon.
9-Heptadecenoic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
10-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 10th carbon.
Comparison: 8,11-Heptadecadienoic acid is unique due to the presence of two double bonds, which confer distinct chemical and physical properties compared to its monounsaturated counterparts.
Properties
CAS No. |
93813-09-3 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(8E,11E)-heptadeca-8,11-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h6-7,9-10H,2-5,8,11-16H2,1H3,(H,18,19)/b7-6+,10-9+ |
InChI Key |
ZYJWXPONROMNOE-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


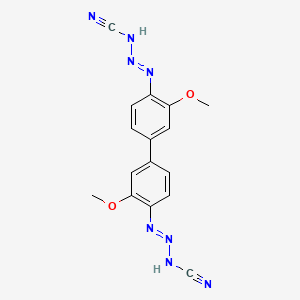
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

